![molecular formula C20H14N4 B1581665 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 29914-81-6](/img/structure/B1581665.png)

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene

Vue d'ensemble

Description

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, also known as BBIB, is a heterocyclic aromatic compound that has been studied extensively over the past few decades due to its wide range of applications in scientific research and development. BBIB has been used in the synthesis of various organic compounds, as an antioxidant and as an inhibitor of various enzymes. It has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) Construction

The compound serves as an organic linker in the synthesis of novel MOFs, which are constructed with various metal ions such as Al, Cr, and Cu. These frameworks have potential applications in gas storage, separation, and catalysis due to their porous nature .

Supramolecular Chemistry

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene is used to design supramolecular columnar liquid crystals that exhibit strong fluorescence and good thermal stability. These materials have applications in advanced display technologies and sensors .

Anion Transport

This compound exhibits potent anionophoric activity, which is crucial for the transport of anions across biological membranes. Modifications to its structure can significantly enhance this activity, which has implications for treating diseases related to ion imbalances .

Coordination Polymers

It acts as a ligand in the formation of coordination polymers with luminescent properties when combined with metals like Zn and Cd. These polymers have potential uses in optoelectronics and light-emitting devices .

Cancer Radiotherapy

Benzimidazole derivatives, including 1,3-bis(benzimidazolyl)benzene complexes, show promise as sensitizers in cancer radiotherapy. They work by inducing DNA damage through reactive oxygen species (ROS) formation, leading to cell cycle arrest .

Pharmaceutical Research

The benzimidazole moiety is a key component in pharmaceutical compounds with therapeutic potential. It has been utilized in the synthesis of compounds with anti-tubercular activity against Mycobacterium tuberculosis .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes and receptors, leading to a wide range of effects.

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. For instance, the compound is stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, could also potentially influence its action and efficacy.

Propriétés

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYDWFIQGPJANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299862 | |

| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene | |

CAS RN |

29914-81-6 | |

| Record name | 29914-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

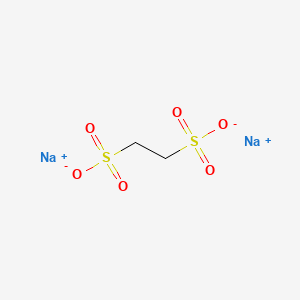

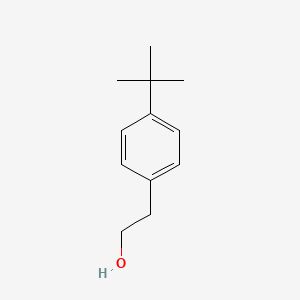

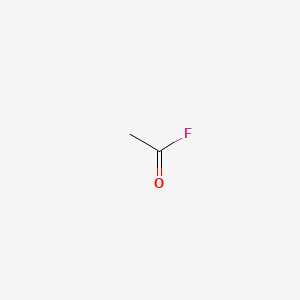

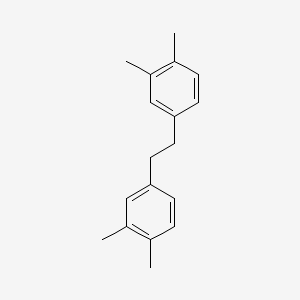

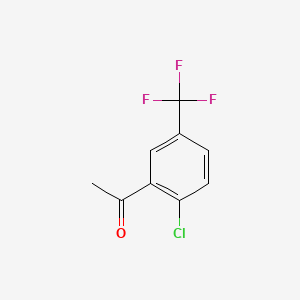

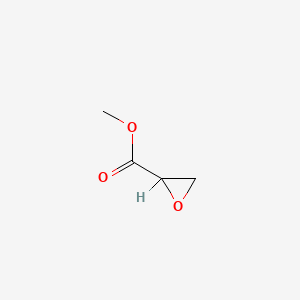

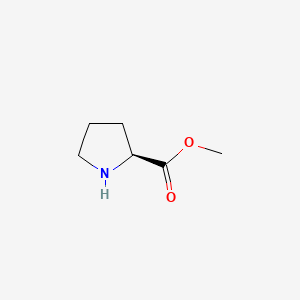

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

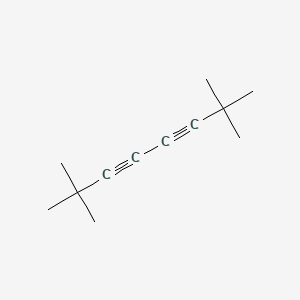

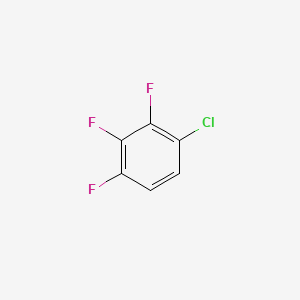

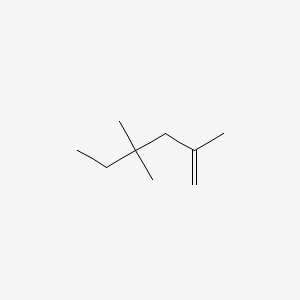

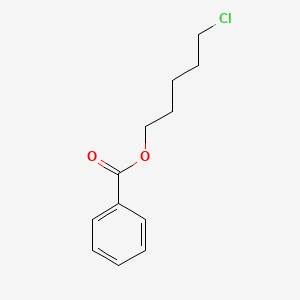

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.